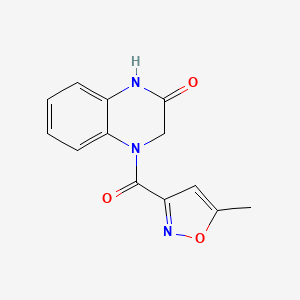

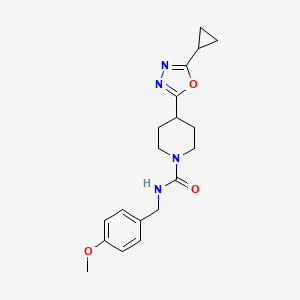

Tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate” is a chemical compound with diverse applications in scientific research. It has been used in the study of the SARS-CoV-2 main protease .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has been studied in the context of its interaction with the SARS-CoV-2 main protease .Applications De Recherche Scientifique

Process Development and Synthesis

A practical and scalable synthesis process for a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, has been developed. This compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, is prepared via an efficient one-pot, two-step telescoped sequence starting from readily available materials. The modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative afforded the target product with significant yield and purity (Li et al., 2012).

Chemical Reactions and Derivatives

Research into the Diels-Alder reaction of 2-amido substituted furans, including tert-butyl derivatives, showcases the chemical versatility and reactivity of these compounds in synthesizing complex heterocyclic structures. These reactions are pivotal in organic chemistry for constructing cyclic compounds with high precision (Padwa et al., 2003).

Structural Analysis and Hydrogen Bonds

The study of carbamate derivatives, such as tert-butyl derivatives, reveals the intricate play of strong and weak hydrogen bonds within their crystal structures. Analysis through X-ray diffraction and Hirshfeld surfaces highlight the molecular environments and the nature of interactions that assemble molecules into three-dimensional architectures (Das et al., 2016).

Photocatalysis and Organic Synthesis

The photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates the application of these compounds in photocatalyzed protocols. This process establishes a new cascade pathway for the assembly of a range of 3-aminochromones under mild conditions, broadening the applications of photocatalysis in organic synthesis (Wang et al., 2022).

Organic Syntheses and Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as the first class of N-(Boc) nitrone equivalents, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as valuable building blocks in organic synthesis, demonstrating versatility in chemical transformations and serving as intermediates for further synthetic elaboration (Guinchard et al., 2005).

Orientations Futures

The future directions for the study of “Tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate” could involve further exploration of its potential antiviral activity, particularly against SARS-CoV-2 . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Propriétés

IUPAC Name |

tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-15(21-19(24)25-20(2,3)4)18(23)22-13-9-8-12-17(14-22)16-10-6-5-7-11-16/h5-7,10-11,15,17H,8-9,12-14H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQLCZVZXHXFKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC(C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)

![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)

![2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2757951.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2757956.png)